N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
Description
N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a benzimidazole-based acetamide derivative featuring a 3-oxo-2,3-dihydro-1H-inden-5-yloxy substituent. This compound combines a benzimidazole core, known for its role in medicinal chemistry (e.g., antiviral and anticancer agents), with an indenone moiety, which is associated with anti-inflammatory and kinase inhibitory activities . The acetamide linker facilitates structural diversity and modulates physicochemical properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16-8-6-11-5-7-12(9-13(11)16)24-10-17(23)21-18-19-14-3-1-2-4-15(14)20-18/h1-5,7,9H,6,8,10H2,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEOTNUUUJCXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Indenone Moiety: The indenone moiety can be introduced through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with an appropriate indenone precursor.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their synthesis, properties, and biological activities:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Diversity and Substituent Effects: The target compound’s indenone group distinguishes it from analogs like 9c (thiazole-triazole) and 30 (tetrazole-pyrazole). The pyridinyl analog () shares the indenone-acetamide scaffold but lacks the benzimidazole core, which may reduce DNA-binding affinity compared to the target .
Synthetic Routes :
- Most analogs employ amide coupling (e.g., EDCI/HOBt in DMF) or CuAAC for triazole formation (e.g., 9c and 11f in ) . The target compound likely follows similar protocols, with 3-oxo-inden-5-ol and 2-chloroacetamide intermediates.
Physicochemical Properties :
- Melting points for benzimidazole analogs (e.g., 30 at 280–282°C) suggest high thermal stability due to hydrogen bonding and aromatic stacking, which may extend to the target compound .
Biological Activities: Compound 37 () reduced IL-8 and TNF-α levels in cell assays, highlighting the pharmacological relevance of the dihydroinden-acetamide motif . 9c exhibited strong docking poses in enzymatic studies, implying that the target’s benzimidazole-indenone structure may enhance target binding .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole ring and an indene-derived moiety linked through an acetamide group. Its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways that regulate cell proliferation and survival.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodiazole derivatives demonstrated that modifications to the indene moiety significantly enhanced anticancer activity against various cancer cell lines. The lead compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells.
Case Study 2: Antimicrobial Properties
In another study, N-(1H-benzodiazol-2-yl)-2-(3-hydroxyphenyl)acetamide was tested against a panel of bacteria and fungi. Results indicated strong antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
